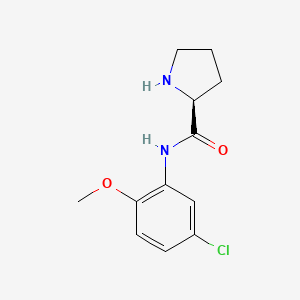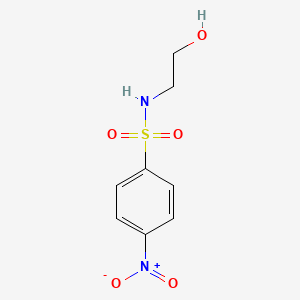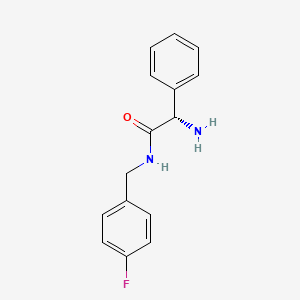
(2S)-2-amino-N-pentyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-pentyl-3-phenylpropanamide is a chemical compound that belongs to the class of phenylpropanoid amides. It is also known as phenylacetyl-L-prolylglycine ethyl ester or N-phenylacetyl-L-prolylglycine ethyl ester (Noopept). It was initially synthesized in Russia in the 1990s and has since gained popularity among researchers due to its potential cognitive enhancing effects.
作用機序
The exact mechanism of action of (2S)-2-amino-N-pentyl-3-phenylpropanamide is not fully understood. However, it is believed to modulate the activity of various neurotransmitters, including acetylcholine, glutamate, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
(2S)-2-amino-N-pentyl-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been reported to increase the density of AMPA receptors, which are involved in synaptic plasticity and memory formation. Additionally, it has been shown to increase the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in learning and memory. (2S)-2-amino-N-pentyl-3-phenylpropanamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress in the brain.
実験室実験の利点と制限
One of the advantages of using (2S)-2-amino-N-pentyl-3-phenylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the observed effects. Additionally, there is a lack of long-term safety data on (2S)-2-amino-N-pentyl-3-phenylpropanamide, which raises concerns about its potential side effects.
将来の方向性
There are several future directions for research on (2S)-2-amino-N-pentyl-3-phenylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate its long-term safety and potential side effects. Another area of interest is its potential use as a cognitive enhancer in healthy individuals, as well as its use in improving cognitive function in individuals with cognitive impairment. Finally, more research is needed to fully understand its mechanism of action and how it interacts with various neurotransmitters and signaling pathways in the brain.
Conclusion:
In conclusion, (2S)-2-amino-N-pentyl-3-phenylpropanamide is a promising compound that has been extensively studied for its cognitive enhancing effects. It has also shown potential as a neuroprotective agent and as a treatment for neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
(2S)-2-amino-N-pentyl-3-phenylpropanamide is synthesized by reacting phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting product is then deprotected by treatment with trifluoroacetic acid to obtain (2S)-2-amino-N-pentyl-3-phenylpropanamide. This synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
(2S)-2-amino-N-pentyl-3-phenylpropanamide has been extensively studied for its cognitive enhancing effects. It has been shown to improve learning and memory in animal models and humans. Additionally, it has been reported to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. (2S)-2-amino-N-pentyl-3-phenylpropanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2S)-2-amino-N-pentyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-7-10-16-14(17)13(15)11-12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11,15H2,1H3,(H,16,17)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLSHPBEHRNUIN-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)[C@H](CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

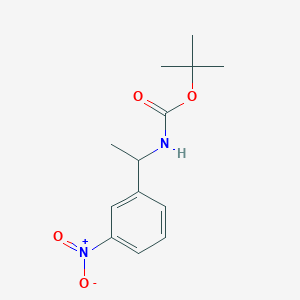

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
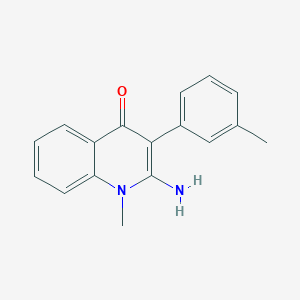
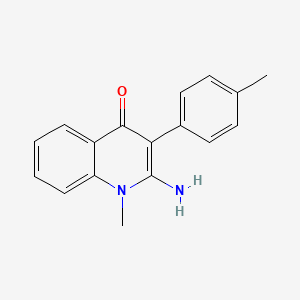
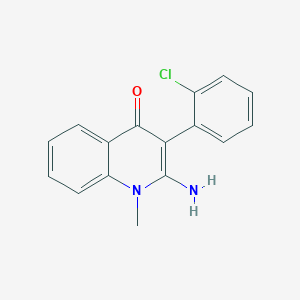
![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)
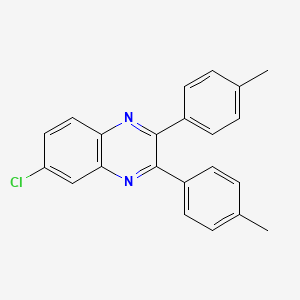

![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
